molecular formula C16H30O2 B14232170 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene CAS No. 819802-93-2

4,4-Bis(tert-butoxymethyl)cyclohex-1-ene

Cat. No.: B14232170
CAS No.: 819802-93-2
M. Wt: 254.41 g/mol
InChI Key: HRKWXKAHPAHLES-UHFFFAOYSA-N
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Description

4,4-Bis(tert-butoxymethyl)cyclohex-1-ene is a cyclohexene derivative featuring bulky tert-butoxymethyl groups at both 4-positions of the ring. These ether-linked substituents impart significant steric hindrance and influence the compound’s physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

819802-93-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

4,4-bis[(2-methylpropan-2-yl)oxymethyl]cyclohexene

InChI

InChI=1S/C16H30O2/c1-14(2,3)17-12-16(10-8-7-9-11-16)13-18-15(4,5)6/h7-8H,9-13H2,1-6H3

InChI Key

HRKWXKAHPAHLES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CCC=CC1)COC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4,4-Bis(tert-butoxymethyl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Bis(tert-butoxymethyl)cyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Bis(tert-butoxymethyl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl groups can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Cyclohex-1-ene Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among related compounds:

Compound Name Substituents Functional Groups Key Properties/Activities References
4,4-Bis(tert-butoxymethyl)cyclohex-1-ene tert-Butoxymethyl at 4,4-positions Ethers High steric hindrance, potential stability in organic solvents Target
2,6-Bis(benzylidene)-4-(tert-butyl)cyclohexanone (M1) Benzylidene, tert-butyl Ketone, conjugated alkenes Polymer monomer; synthesized via KOH-mediated condensation
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-styryl]cyclohex-1-ene Methoxyphenyl, styryl Methoxy, styryl COX-2 inhibition (IC₅₀: 2.71–3.64 mM); neurotrophic effects
D-Limonene Methyl, prop-1-en-2-yl Monoterpene Antioxidant, antimicrobial, volatile fragrance component
1-Bromo-4,4-dimethylcyclohex-1-ene Bromine, dimethyl Halogen, alkyl Reactive in substitution reactions; used in organic synthesis
Key Observations:
  • Electronic Effects : Styryl and methoxy groups in Z. montanum derivatives (–5) introduce conjugation and electron-donating effects, unlike the electron-neutral tert-butoxymethyl ethers in the target compound. This may influence biological activity, such as COX-2 inhibition .
  • Volatility: Compared to limonene and beta-phellandrene (monoterpenes with low molecular weight), the target compound’s bulky substituents likely reduce volatility, making it less suitable for fragrance applications .

Physical and Chemical Properties

Property This compound Limonene 1-Bromo-4,4-dimethylcyclohex-1-ene
Molecular Weight ~300 g/mol (estimated) 136.24 g/mol 201.12 g/mol
Boiling Point High (estimated >200°C) 176°C 166°C
Reactivity Low (steric hindrance) High (alkene) High (C-Br bond)
Solubility Likely soluble in organic solvents Lipophilic Moderate in polar solvents

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